molecular formula C15H18N4O2 B3020443 N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide CAS No. 2034339-61-0

N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide

Cat. No.: B3020443
CAS No.: 2034339-61-0
M. Wt: 286.335
InChI Key: KBUPXBLDLWUBQB-UHFFFAOYSA-N
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Description

N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide (CAS 2034339-61-0) is a chemical compound with the molecular formula C15H18N4O2 and a molecular weight of 286.33 g/mol . This molecule is built on a pyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry known for its significant potential in drug discovery . The structure is further functionalized with a piperidine-carboxyl group and an acetamide moiety, making it a valuable intermediate for constructing more complex molecules. The pyrazolo[1,5-a]pyridine scaffold is recognized for its rigid, planar structure and has been identified as a key motif in the development of compounds with various biological activities . Researchers investigating kinase inhibitors may find this compound of particular interest, as related heterocyclic systems are frequently explored in this field . As such, this chemical serves as a sophisticated building block for researchers in medicinal chemistry, focused on the synthesis and biological evaluation of novel heterocyclic compounds for potential therapeutic applications. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11(20)17-12-5-8-19-14(9-12)13(10-16-19)15(21)18-6-3-2-4-7-18/h5,8-10H,2-4,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUPXBLDLWUBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This section provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.335 g/mol
  • Purity : Typically 95%
  • Solubility : Soluble in various solvents

The primary mode of action for this compound involves the inhibition of CDK2, a crucial enzyme in the regulation of the cell cycle. By inhibiting CDK2, this compound disrupts cell cycle progression, leading to significant inhibition of cell growth in various cancer cell lines.

Inhibition of Cell Growth

Research indicates that this compound exhibits potent anticancer activity. The compound's efficacy has been evaluated across multiple cancer cell lines, demonstrating its potential as an anticancer agent.

Cell Line IC50 (µM) Effect
HeLa0.36Significant growth inhibition
HCT1161.8Moderate growth inhibition
A3750.45High sensitivity

These findings suggest that the compound may be effective against various types of tumors, particularly those dependent on CDK2 activity for proliferation.

Pharmacokinetics

The pharmacokinetic profile indicates sufficient bioavailability, which is crucial for therapeutic applications. The compound's interaction with CDK2 not only inhibits its activity but also influences downstream signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyrazolo[1,5-a]pyridine derivatives in cancer therapy:

  • Anticancer Properties : A study reported that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models, reinforcing its potential as a therapeutic agent against malignancies .
  • Selectivity and Efficacy : Research has indicated that modifications to the pyrazolo[1,5-a]pyridine scaffold can enhance selectivity towards CDK2 over other kinases, minimizing off-target effects and improving safety profiles .
  • Combination Therapy Potential : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy by overcoming resistance mechanisms commonly seen in cancer treatment .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation.

A notable study demonstrated that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and metabolism. The structure-activity relationship (SAR) analysis revealed that modifications at the C(2) position significantly enhance the inhibitory potency against PI3Kδ, with some compounds showing IC50 values in the nanomolar range .

Anti-inflammatory and Autoimmune Disease Treatment

This compound has also been investigated for its anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential treatments for autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis. The mechanism involves modulation of immune responses through inhibition of specific kinases involved in inflammatory pathways .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo[1,5-a]pyridine Core : This is achieved through cyclocondensation reactions involving 1,3-biselectrophilic compounds.
  • Introduction of the Piperidine Group : The piperidine moiety is introduced via acylation or amidation reactions at the appropriate position on the pyrazole ring .
  • Final Acetamide Formation : The final step involves acetamide formation to yield the target compound.

Structural Diversity

The ability to modify various positions on the pyrazolo[1,5-a]pyridine scaffold allows for the development of a library of compounds with varying biological activities. This structural diversity enhances the potential for discovering new therapeutic agents .

Case Study: PI3Kδ Inhibitors

A series of studies focused on pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness as PI3Kδ inhibitors with high selectivity and low toxicity profiles. For instance, CPL302415 was identified as a potent inhibitor with an IC50 value of 18 nM against PI3Kδ .

Case Study: Anti-inflammatory Activity

In vivo studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can significantly reduce inflammation markers in models of SLE and multiple sclerosis, suggesting their potential for clinical applications in treating these conditions .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Core Structure Position 3 Substituent Position 5/7 Substituent Biological Target/Activity
This compound Pyrazolo[1,5-a]pyridine Piperidine-1-carbonyl Acetamide Hypothesized: PARG/GABAA modulation
(S)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)... Pyrazolo[1,5-a]pyrimidine 3-Cyano, 7-cyclopropylamino Acetamide + piperidine/pyrrolidine Kinase inhibition (implied)
N-{2-Fluoro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide Pyrazolo[1,5-a]pyrimidine 3-Cyano N-Methylacetamide GABAA receptor inhibition
N,N-Dimethyl-4-(7-(N-(1-methylcyclopropyl)sulfamoyl)imidazo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide Imidazo[1,5-a]pyridine Sulfamoyl Piperazine-carboxamide PARG inhibition (cancer therapy)

Key Observations :

  • Core Heterocycle : The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[1,5-a]pyrimidine or imidazo[1,5-a]pyridine analogs, impacting electronic properties and binding specificity .
  • Position 5/7 Functionalization: Acetamide at position 5 is common in GABAA inhibitors (), whereas cyclopropylamino or methyl groups at position 7 influence steric interactions .

Key Observations :

  • The target compound likely employs Pd-catalyzed cross-coupling, similar to , due to the need for aryl-heterocycle bond formation .
  • Piperidine/pyrrolidine rings in analogs are introduced via tert-butyl carbamate intermediates, followed by TFA deprotection .

Key Observations :

  • Cyano-substituted analogs exhibit higher GABAA receptor affinity, while carboxamide derivatives (e.g., PARG inhibitors) show oncological relevance .

Q & A

Q. What are the common synthetic strategies for preparing N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. For example, a precursor like pyrazolo[1,5-a]pyridine-5-amine can react with piperidine-1-carbonyl chloride under basic conditions (e.g., potassium carbonate in 1,4-dioxane at 95°C) to form the piperidine-carbonyl intermediate. Subsequent acetylation using acetic anhydride or acetyl chloride yields the final product. Microwave-assisted synthesis may improve reaction efficiency, as demonstrated in related pyrazolo[1,5-a]pyrimidine systems .

  • Table: Synthesis Method Comparison

MethodReagents/ConditionsYieldKey Reference
Coupling + AcetylationK₂CO₃, 1,4-dioxane, 95°C~68%
Microwave-assistedTFA, methanol/water, microwave irradiation66-67%
Enaminone IntermediatePyridine, enaminone derivatives85%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies carbonyl (1680–1730 cm⁻¹) and amide (3200–3300 cm⁻¹) functionalities. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity. For example, in pyrazolo[1,5-a]pyrimidine analogs, distinct NMR shifts (e.g., δ 2.47 ppm for methyl groups) and IR peaks (e.g., 2259 cm⁻¹ for CN groups) are diagnostic .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound?

  • Methodological Answer : Yield optimization requires addressing solvent polarity, catalyst selection, and temperature. For instance:
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution in coupling steps .
  • Catalyst : Palladium-based catalysts improve regioselectivity in cyclization reactions (e.g., pyrazolo[1,5-a]pyrimidine synthesis) .
  • Microwave Irradiation : Reduces reaction time (e.g., from hours to minutes) and improves homogeneity, as seen in microwave-assisted pyrazolo[1,5-a]pyridine derivatives .

Q. How should researchers resolve contradictions in biological activity data across synthetic batches?

  • Methodological Answer : Contradictions may arise from impurities, stereochemical variations, or unreacted intermediates. Strategies include:
  • HPLC Purity Analysis : Quantify impurities using reverse-phase HPLC with UV detection .
  • X-ray Crystallography : Confirm stereochemistry of the piperidine-carbonyl moiety .
  • Biological Replicates : Test multiple batches in parallel to isolate batch-specific artifacts .

Q. What structural modifications enhance target selectivity in pyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer : Modifications to the acetamide or piperidine groups can fine-tune selectivity:
  • Acetamide Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability .
  • Piperidine Modifications : Introducing bulky substituents (e.g., tert-butyl) reduces off-target interactions, as shown in related anti-inflammatory pyrazolo[1,5-a]pyrimidines .
  • Heterocycle Fusion : Pyrazolo-pyridine fused systems (e.g., pyrido-imidazo derivatives) enhance binding affinity to kinase targets .

Data Contradiction Analysis

Q. Why do different synthetic routes produce pyrazolo[1,5-a]pyridines with varying bioactivity?

  • Methodological Answer : Divergent bioactivity often stems from:
  • Regiochemical Isomers : Competing cyclization pathways (e.g., 5- vs. 7-substituted products) .
  • Solvent Effects : Polar solvents favor zwitterionic intermediates, altering reaction pathways .
  • Catalyst Residues : Residual palladium from cross-coupling reactions may inhibit enzymes in bioassays .

Methodological Resources

  • Key References :
    • Synthesis protocols:
    • Characterization techniques:
    • Selectivity optimization:
    • Contradiction resolution:

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